molecular formula C12H17NO5S B592271 4-Aminophenyl b-D-thiomannopyranoside CAS No. 129970-93-0

4-Aminophenyl b-D-thiomannopyranoside

Cat. No. B592271
CAS RN: 129970-93-0
M. Wt: 287.33
InChI Key: XCNVFDDRUPMRPU-GCHJQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl b-D-thiomannopyranoside is a valuable tool compound used in biomedicine . It acts as a substrate analogue for Glucosidase enzymes and can be utilized in drug development and enzyme inhibition studies . This compound plays a crucial role in understanding the mechanism of action and designing therapeutic strategies for diseases related to aberrant enzyme activity like lysosomal storage disorders and diabetes .


Molecular Structure Analysis

The molecular formula of 4-Aminophenyl b-D-thiomannopyranoside is C12H17NO5S . It has a molecular weight of 287.33 . The structure includes a phenyl group (a ring of 6 carbon atoms) attached to an amino group (NH2), and a thiomannopyranoside group, which is a sugar molecule with a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl b-D-thiomannopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 308.5±30.1 °C .

Scientific Research Applications

Proteomics Research

“4-Aminophenyl-beta-D-thiomannopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein expression, identify proteins, and analyze post-translational modifications.

Glycosylation Studies

This compound is a remarkable biomedical tool that illuminates the intricate landscape of protein glycosylation . Glycosylation is a critical function of the biosynthetic-secretory pathway in the endoplasmic reticulum (ER) and Golgi apparatus. It’s involved in various biological processes, including protein folding, and cell-cell adhesion.

Disease Etiology

The compound exhibits profound chemical complexity and is entangled with disease etiology . It can be used to study the pathogenesis of various diseases, understand their molecular mechanisms, and develop potential therapeutic strategies.

Glycosyltransferase Enzymes

“4-Aminophenyl-beta-D-thiomannopyranoside” serves as an invaluable substrate for scrutinizing the intricate machinations of glycosyltransferase enzymes . These enzymes are involved in the biosynthesis of disaccharides, oligosaccharides, and polysaccharides and play a crucial role in biological functions.

Lysosomal Storage Disease Research

Beta-mannosidosis is an autosomal recessive lysosomal storage disease of glycoprotein catabolism caused by a deficiency of lysosomal beta-mannosidase activity . “4-Aminophenyl-beta-D-thiomannopyranoside” can be used to study this and similar diseases.

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVFDDRUPMRPU-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl-beta-D-thiomannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.